An In-depth Technical Guide to the Chemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 1-Methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, data-driven insights. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to elucidate the relationships between the compound's structure and its properties.
Core Chemical Properties
Ethyl 1-methyl-1H-indole-2-carboxylate is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. The addition of a methyl group at the N1 position and an ethyl carboxylate group at the C2 position significantly influences its physicochemical and reactive characteristics.
Quantitative Data Summary
The following tables summarize the available quantitative data for ethyl 1-methyl-1H-indole-2-carboxylate and its parent compound, ethyl 1H-indole-2-carboxylate, for comparative purposes.
Table 1: Physical and Chemical Properties
| Property | Ethyl 1-methyl-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂[1][2] |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol [1][2] |
| Melting Point | No data available | 122-125 °C[2][3] |
| Boiling Point | No data available | 324.47 °C (estimated)[3] |
| Solubility | Soluble in methanol and dichloromethane; Insoluble in water.[4] | No specific data available, but expected to have low aqueous solubility. |
| Appearance | No data available | Beige solid[5] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Ethyl 1-methyl-1H-indole-2-carboxylate | Ethyl 1H-indole-2-carboxylate |
| ¹H NMR | Specific data not available in search results. | A ¹H NMR spectrum in CDCl₃ has been reported.[6] |
| ¹³C NMR | A ¹³C NMR spectrum is available.[7] | No specific data available in search results. |
| IR Spectroscopy | No specific data available in search results. | IR spectra are available.[1] |
| Mass Spectrometry | No specific data available in search results. | Mass spectral data is available.[1] |
Synthesis and Reactivity
The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate can be achieved through the N-alkylation of ethyl 1H-indole-2-carboxylate. This reaction is a common strategy for the functionalization of the indole nitrogen.
Experimental Protocol: Synthesis of Ethyl 1-Methyl-1H-indole-2-carboxylate
This protocol is based on the general procedure for the alkylation of ethyl indol-2-carboxylate.[8]
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
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Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C using an ice bath.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield ethyl 1-methyl-1H-indole-2-carboxylate.
Purification:
The final product is purified by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification if necessary.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the key relationships in the synthesis and characterization of ethyl 1-methyl-1H-indole-2-carboxylate.
Caption: Synthetic workflow for ethyl 1-methyl-1H-indole-2-carboxylate.
Caption: Structure-property relationships of the target molecule.
Safety and Handling
While a specific Safety Data Sheet (SDS) for ethyl 1-methyl-1H-indole-2-carboxylate was not found, safety information for the closely related ethyl 1H-indole-2-carboxylate and other indole derivatives provides guidance.
-
General Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[9][10]
-
Hazards : May cause skin and eye irritation. May be harmful if swallowed or inhaled.[9][10]
-
First Aid :
-
Skin Contact : Wash off with soap and plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move person into fresh air.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek medical attention if symptoms persist.[9][10]
-
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.
This technical guide serves as a foundational resource for professionals working with ethyl 1-methyl-1H-indole-2-carboxylate. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.
References
- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl indole-2-carboxylate 97 3770-50-1 [sigmaaldrich.com]
- 3. Ethyl indole-2-carboxylate CAS#: 3770-50-1 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]

